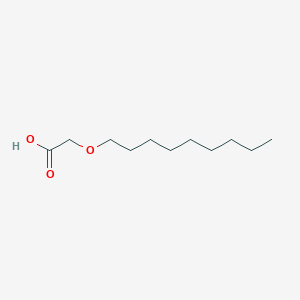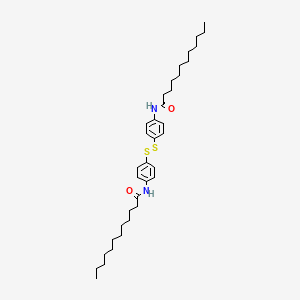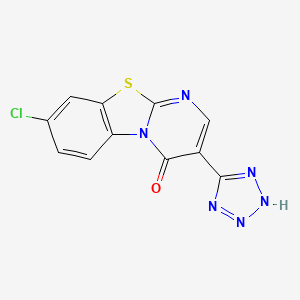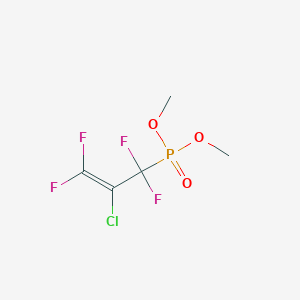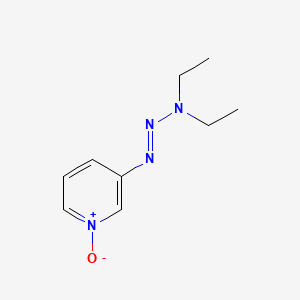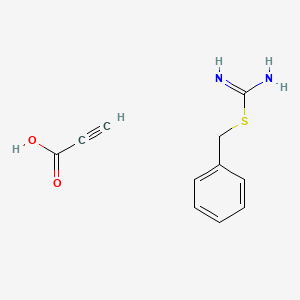
5'-Cytidylic acid, 2',3'-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- is a synthetic nucleotide analog. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA. The modification at the 2’ and 3’ positions of the ribose sugar and the esterification with a lipid moiety make this compound unique and potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- involves several steps:
Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of cytidine are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form 2’,3’-dideoxycytidine.
Esterification: The 2’,3’-dideoxycytidine is then esterified with 2,3-bis((1-oxotetradecyl)oxy)propyl chloride under basic conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers and high-throughput purification techniques such as HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid ester moiety.
Reduction: Reduction reactions can target the ester linkages, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the lipid moiety.
Reduction: Alcohol derivatives of the ester linkages.
Substitution: New ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its potential role in interfering with RNA synthesis and function.
Medicine: Explored as a potential antiviral agent due to its structural similarity to nucleoside analogs used in antiviral therapies.
Industry: Utilized in the development of lipid-based drug delivery systems.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides and incorporating into RNA chains during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or affecting cellular processes. The lipid moiety enhances its cellular uptake and stability.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the lipid ester moiety and is used as an antiviral agent.
5’-Cytidylic acid: The unmodified nucleotide.
2’,3’-Dideoxy-5’-adenylic acid: Another nucleotide analog with similar modifications.
Uniqueness
The presence of the lipid ester moiety in 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- distinguishes it from other nucleotide analogs. This modification enhances its lipophilicity, cellular uptake, and potentially its biological activity.
This detailed article provides a comprehensive overview of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
128008-48-0 |
|---|---|
Fórmula molecular |
C40H72N3O10P |
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
[(2S)-3-[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H72N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-38(44)49-31-35(53-39(45)26-24-22-20-18-16-14-12-10-8-6-4-2)33-51-54(47,48)50-32-34-27-28-37(52-34)43-30-29-36(41)42-40(43)46/h29-30,34-35,37H,3-28,31-33H2,1-2H3,(H,47,48)(H2,41,42,46)/t34-,35-,37+/m0/s1 |
Clave InChI |
WZZKTSYQORRLRO-VUNSNMIUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




